2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide

Vue d'ensemble

Description

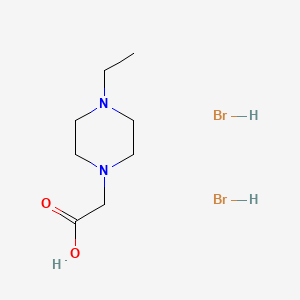

2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide is a chemical compound with the molecular formula C8H18Br2N2O2 and a molecular weight of 334.05 g/mol. It is known for its applications in various fields of research, including pharmacology, medicinal chemistry, and neuroscience. This compound is also referred to as a GABA-B receptor agonist.

Méthodes De Préparation

The synthesis of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide involves several steps. One common synthetic route includes the reaction of 4-ethylpiperazine with bromoacetic acid under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Antitrypanosomal Activity

One of the prominent applications of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide is in the development of drugs targeting Trypanosoma brucei, the causative agent of African sleeping sickness. In a study focused on enhancing aqueous solubility and pharmacokinetic profiles of anti-trypanosome compounds, derivatives of this compound showed promising results.

Case Study:

A series of analogs were synthesized, including derivatives of lapatinib, which were modified to improve their efficacy against T. brucei. The modifications aimed to enhance solubility while maintaining low toxicity levels. The study reported that specific analogs exhibited an EC50 value as low as 0.15 μM, indicating potent activity against the parasite while achieving improved solubility characteristics compared to their predecessors .

Tuberculosis Treatment Development

Another significant application is in the development of treatments for tuberculosis (TB). The compound's structure has been explored in relation to inhibitors targeting Mycobacterium tuberculosis (Mtb).

Case Study:

Research highlighted the structure-activity relationship (SAR) of piperazine derivatives, including this compound, which demonstrated improved pharmacokinetic properties and synergistic effects when combined with other agents targeting Mtb. The study found that certain modifications led to compounds with IC50 values ranging from 12 μM to 22 μM against MenA, a key enzyme in Mtb biosynthesis .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components. The piperazine ring contributes to its biological activity, allowing for interactions with various biological targets.

| Modification Type | Effect on Activity |

|---|---|

| Ethyl substitution on piperazine | Enhanced solubility and potency against T. brucei |

| Replacement of functional groups | Improved inhibition rates against MenA in TB treatment |

Mécanisme D'action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide involves its interaction with the GABA-B receptor. As a GABA-B receptor agonist, it binds to the receptor and mimics the action of the neurotransmitter gamma-aminobutyric acid (GABA). This binding leads to the activation of downstream signaling pathways, resulting in various physiological effects. The molecular targets and pathways involved include the modulation of ion channels and the inhibition of neurotransmitter release.

Comparaison Avec Des Composés Similaires

2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide can be compared with other similar compounds, such as:

4-Ethylpiperazine: A precursor in the synthesis of the target compound.

Bromoacetic acid: Another precursor used in the synthetic route.

GABA-B receptor agonists: Other compounds that interact with the GABA-B receptor, such as baclofen and phenibut.

Activité Biologique

2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a piperazine derivative characterized by the following chemical structure:

- Molecular Formula : C₈H₁₄Br₂N₂O₂

- Molecular Weight : 292.02 g/mol

This compound is typically synthesized through various chemical reactions involving piperazine and acetic acid derivatives, which can influence its solubility and biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may exhibit the following mechanisms:

- Antiviral Activity : The compound has been studied for its ability to inhibit viral replication, particularly in the context of hepatitis C virus (HCV) by targeting the NS5A protein. This inhibition is crucial for the development of antiviral therapies .

- Antitumor Activity : Preliminary studies suggest that derivatives of piperazine compounds can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/AKT/mTOR. This pathway is significant in cancer biology as it regulates cell survival and growth .

Biological Activity Data

Recent studies have highlighted various aspects of the biological activity of this compound. Below is a summary table showcasing some key findings:

| Activity Type | Target | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Antiviral | HCV NS5A | <0.03 | |

| Antitumor | MCF-7 (breast cancer) | 59.24 | |

| Antitumor | MDA-MB-231 (triple-negative) | 70.3 | |

| Antitumor | U-87 MG (glioblastoma) | 81.6 |

Case Study 1: Antiviral Efficacy

In a study focused on antiviral agents, this compound was evaluated for its efficacy against HCV. The results demonstrated significant inhibition of viral replication at low concentrations, suggesting its potential as a therapeutic agent in HCV treatment protocols .

Case Study 2: Antitumor Properties

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and pancreatic cancer cells. The study revealed that the compound induced apoptosis through the modulation of key signaling pathways, confirming its role as a potential anticancer agent .

Propriétés

IUPAC Name |

2-(4-ethylpiperazin-1-yl)acetic acid;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2BrH/c1-2-9-3-5-10(6-4-9)7-8(11)12;;/h2-7H2,1H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDVXBKNDIXZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)O.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.